molecular formula C19H20N2O B10868644 2-pentyl-3-phenylquinazolin-4(3H)-one

2-pentyl-3-phenylquinazolin-4(3H)-one

Cat. No.: B10868644
M. Wt: 292.4 g/mol
InChI Key: AZPWGXSIGUNZRG-UHFFFAOYSA-N
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Description

2-Pentyl-3-phenylquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenyl group at the 3-position and a pentyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pentyl-3-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes:

    Starting Materials: Anthranilic acid, benzaldehyde, and pentylamine.

    Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as acetic acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pentyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl or pentyl moieties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-pentyl-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylquinazolin-4(3H)-one: Similar structure but with a methyl group instead of a pentyl group.

    2-Ethyl-3-phenylquinazolin-4(3H)-one: Contains an ethyl group at the 2-position.

    2-Propyl-3-phenylquinazolin-4(3H)-one: Features a propyl group at the 2-position.

Uniqueness

2-Pentyl-3-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The longer pentyl chain may enhance its lipophilicity, potentially affecting its interaction with biological membranes and its overall pharmacokinetic properties.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

2-pentyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C19H20N2O/c1-2-3-5-14-18-20-17-13-9-8-12-16(17)19(22)21(18)15-10-6-4-7-11-15/h4,6-13H,2-3,5,14H2,1H3

InChI Key

AZPWGXSIGUNZRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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